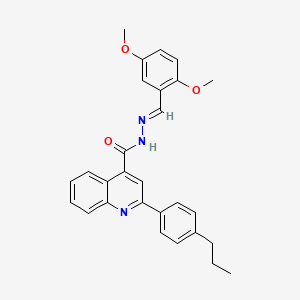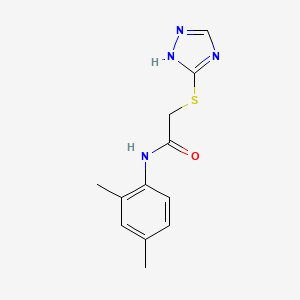
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, also known as DQP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has also been shown to modulate the activity of certain signaling pathways, including the JNK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of cellular signaling pathways, and the protection of neurons from oxidative stress. N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a neuroprotective agent. However, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and cellular targets. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide for different applications.
合成方法
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde, 4-propylphenylhydrazine, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide. This synthesis method has been used in several studies to obtain N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide for further research.
科学研究应用
N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been tested for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. In neuroscience, N'-(2,5-dimethoxybenzylidene)-2-(4-propylphenyl)-4-quinolinecarbohydrazide has been investigated for its potential as a neuroprotective agent and has shown promising results in protecting neurons from oxidative stress.
属性
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-propylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-4-7-19-10-12-20(13-11-19)26-17-24(23-8-5-6-9-25(23)30-26)28(32)31-29-18-21-16-22(33-2)14-15-27(21)34-3/h5-6,8-18H,4,7H2,1-3H3,(H,31,32)/b29-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBVZPWYURROB-RDRPBHBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)





![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)


![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)